Ethyl (2Z)-2-cyano-3-(dimethylamino)acrylate, 95%

Descripción general

Descripción

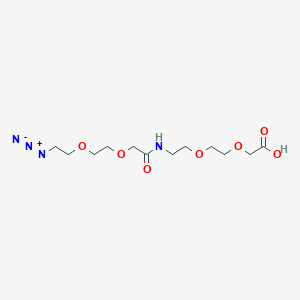

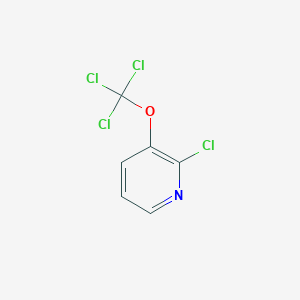

Ethyl (2Z)-2-cyano-3-(dimethylamino)acrylate is a chemical compound with a molecular formula of C9H15NO3 . It is an important acrylic monomer that gives basic properties to copolymers .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Dimethylaminoethyl acrylate, is prepared via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds or titanium compounds . More than 95% yield can be achieved .Molecular Structure Analysis

The linear formula for a similar compound, 2-(Dimethylamino)ethyl acrylate, is H2C=CHCO2CH2CH2N(CH3)2 . The molecular weight is 143.18 .Chemical Reactions Analysis

2-(Dimethylamino)ethyl acrylate can undergo copolymerization with 2-acrylamido-2-methylpropanesulphonic acid . It is also used to fabricate gold/acrylic polymer nanocomposites .Physical And Chemical Properties Analysis

2-(Dimethylamino)ethyl acrylate is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water, reacts with bases and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol . It has a density of 0.943 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl (2Z)-2-cyano-3-(dimethylamino)acrylate: is widely used as a raw material and intermediate in organic synthesis . Its reactivity allows for the creation of various complex molecules through reactions such as Michael addition, Aldol condensation, and others. This compound is particularly useful in synthesizing nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.

Pharmaceutical Industry

In the pharmaceutical sector, this compound serves as a building block for the synthesis of active pharmaceutical ingredients (APIs) . Its cyano and ester groups are functional handles that can be transformed into a myriad of other functional groups, making it a valuable precursor in drug development.

Agrochemicals

The agrochemical industry utilizes ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate for creating pesticides and herbicides . The compound’s chemical structure can be modified to produce compounds that interfere with the life cycle of pests and weeds, thereby protecting crops from damage.

Dyestuff Field

In the production of dyes, this chemical acts as an intermediate . It can be involved in the synthesis of colorants for textiles, inks, and plastics. Its molecular structure allows for the introduction of various chromophores, which are responsible for the dye’s color properties.

Proteomics Research

This compound is also a specialty product used in proteomics research . It can be employed in the study of protein interactions and functions, particularly in the development of assays that require a molecule with its specific chemical features.

Reference Standards for Testing

Lastly, ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate is used to create high-quality reference standards for pharmaceutical testing . These standards are essential for ensuring the accuracy and reliability of analytical methods used in the quality control of pharmaceutical products.

Mecanismo De Acción

Mode of Action

It is known that the compound is an unsaturated carboxylic acid ester having a tertiary amino group . This suggests that it may interact with its targets through mechanisms common to other carboxylic acid esters, such as hydrolysis or esterification .

Pharmacokinetics

It is known that the compound is soluble in water and miscible with organic solvents , which could potentially influence its bioavailability.

Action Environment

It is known that the compound tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators . Therefore, these factors should be considered when studying the compound’s action.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (Z)-2-cyano-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPXNTYHXGQOO-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\N(C)C)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2Z)-2-cyano-3-(dimethylamino)acrylate | |

CAS RN |

16849-87-9 | |

| Record name | NSC119920 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano 3 dimethyl amino acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)

amine hydrochloride](/img/structure/B6337395.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)

![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)